

# Structure Elucidation of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate: A Technical Guide

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## Compound of Interest

*Compound Name:* Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

*Cat. No.:* B1320467

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## Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related analogues and employs established principles of organic chemistry to predict its structural and spectroscopic characteristics. The document details a plausible synthetic route, predicted analytical data (NMR, MS, IR), and potential biological significance, offering a valuable resource for researchers working with related piperidine derivatives. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and accessibility.

## Introduction

**Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate** is a piperidine derivative featuring a benzyl carbamate protecting group and a methylaminomethyl substituent at the 4-position. Piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including those targeting the central nervous

system. This guide aims to provide a detailed technical framework for the characterization of this molecule, addressing a notable gap in the current scientific literature.

## Physicochemical Properties

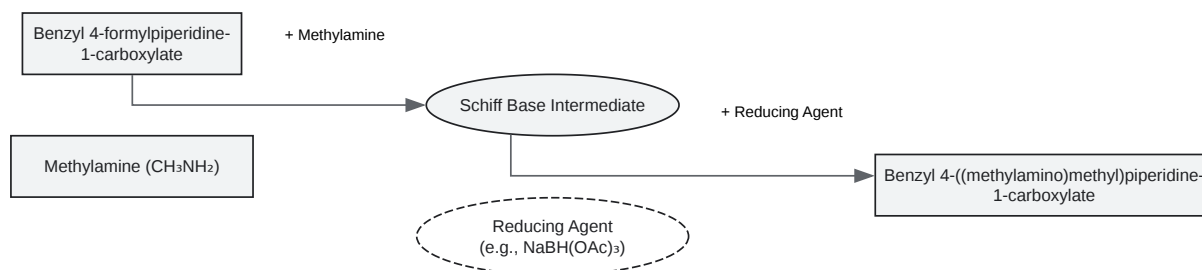
The fundamental physicochemical properties of **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate** have been predicted based on its chemical structure and data from similar compounds.

Property	Value	Source
CAS Number	876316-35-7	Chemical Abstracts Service
Molecular Formula	C <sub>15</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	Calculated
Molecular Weight	262.35 g/mol	Calculated
Boiling Point	382.8 ± 25.0 °C (Predicted)	Vendor Data
Density	1.083 ± 0.06 g/cm <sup>3</sup> (Predicted)	Vendor Data
Storage Temperature	2-8°C	Vendor Data

## Synthesis and Purification

A plausible and efficient synthetic route for **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate** is the reductive amination of Benzyl 4-formylpiperidine-1-carboxylate with methylamine. This method is widely used for the formation of C-N bonds.

## Proposed Synthetic Pathway



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A proposed synthetic pathway for **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate**.

## Experimental Protocol: Reductive Amination

- **Reaction Setup:** To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (a solution in THF or ethanol, 1.2 eq).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
- **Reduction:** Add a mild reducing agent, such as sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ , 1.5 eq), portion-wise to the reaction mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in DCM to afford the pure **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate**.

## Spectroscopic Data and Structural Elucidation

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

### $^1\text{H}$ NMR Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.30-7.40	m	5H	Ar-H (benzyl)
~5.15	s	2H	-O-CH <sub>2</sub> -Ar
~4.10	br d	2H	Piperidine C2-H (axial)
~2.80	t	2H	Piperidine C2-H (equatorial)
~2.50	d	2H	-CH <sub>2</sub> -NHCH <sub>3</sub>
~2.45	s	3H	-NH-CH <sub>3</sub>
~1.70-1.85	m	3H	Piperidine C3-H (axial & equatorial), Piperidine C4-H
~1.10-1.25	m	2H	Piperidine C3-H (axial)

## <sup>13</sup>C NMR Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Assignment
~155.0	C=O (carbamate)
~137.0	Ar-C (quaternary)
~128.5	Ar-CH
~128.0	Ar-CH
~127.8	Ar-CH
~67.0	-O-CH <sub>2</sub> -Ar
~52.0	-CH <sub>2</sub> -NHCH <sub>3</sub>
~44.0	Piperidine C2
~36.0	Piperidine C4
~34.0	-NH-CH <sub>3</sub>
~29.0	Piperidine C3

## Mass Spectrometry

m/z	Interpretation
263.17	[M+H] <sup>+</sup>
285.15	[M+Na] <sup>+</sup>
171.12	[M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (loss of benzyloxy group)
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (benzyl cation)

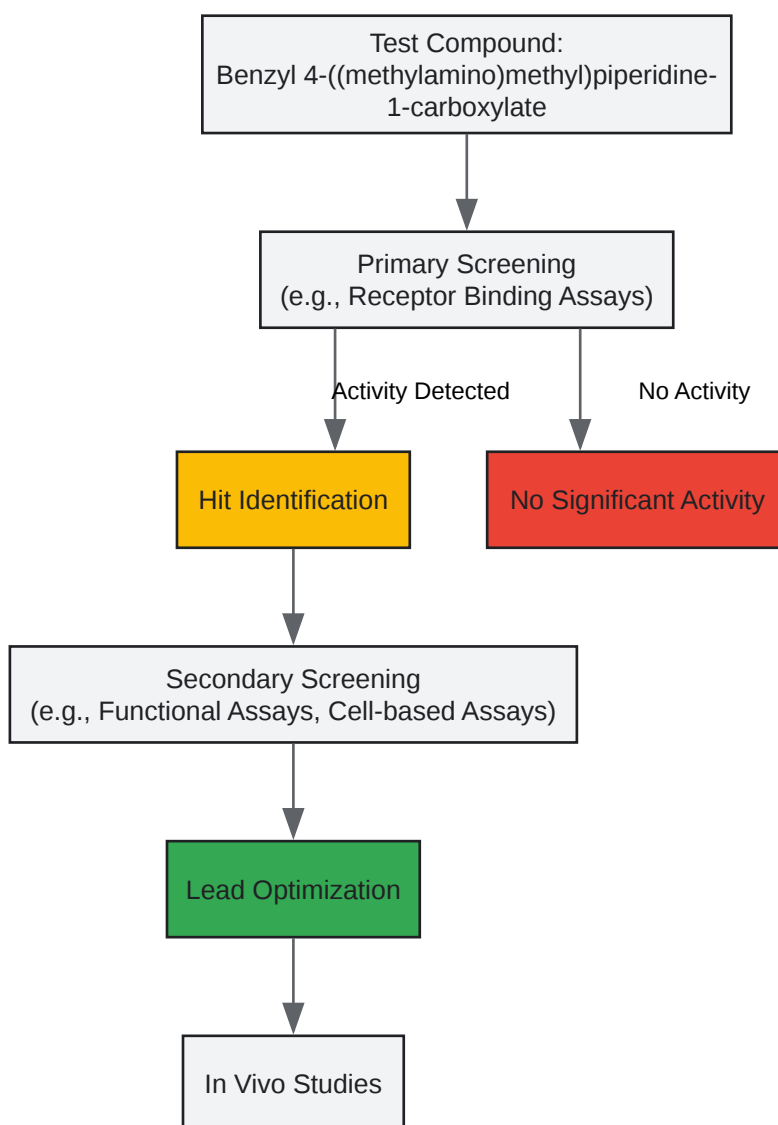
## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Interpretation
~3300	N-H stretch (secondary amine)
~3030	C-H stretch (aromatic)
~2930, ~2850	C-H stretch (aliphatic)
~1695	C=O stretch (carbamate)
~1495, ~1450	C=C stretch (aromatic ring)
~1240	C-N stretch
~1100	C-O stretch

## Potential Biological Significance and Signaling Pathways

While specific biological data for **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate** is not readily available, the piperidine moiety is a key pharmacophore in many centrally active agents. Derivatives of 4-substituted piperidines are known to interact with various receptors and transporters in the central nervous system.

## General Workflow for Biological Activity Screening



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A generalized workflow for assessing the biological activity of a novel compound.

## Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and potential characteristics of **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate**. By leveraging data from analogous compounds, this document offers a predictive yet scientifically grounded resource for researchers. The detailed protocols and structured data presentation are intended to facilitate further investigation and application of this and related piperidine derivatives in drug discovery and development. Future experimental validation of the predicted data is essential for a complete structural elucidation.

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